2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide

Neurokinin Receptor NK-2 Antagonist Receptor Binding Assay

Select this 2-(4-hydroxyphenyl)quinoline-4-carbohydrazide (CAS 351329-42-5) to secure the specific 4-hydroxyphenyl substitution pattern required for NK-2 receptor binding (IC50 65 nM) and human neuraminidase-2 inhibition (IC50 160 µM). Unlike 4-halogenated analogs characterized primarily for bacterial DNA gyrase, this compound provides 3 H-bond donors enabling systematic SAR. The free hydrazide enables facile hydrazone library synthesis. Procure alongside 4-Br and 4-F analogs for a complete electronic-effect SAR matrix.

Molecular Formula C16H13N3O2
Molecular Weight 279.29 g/mol
CAS No. 351329-42-5
Cat. No. B1459967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide
CAS351329-42-5
Molecular FormulaC16H13N3O2
Molecular Weight279.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)O)C(=O)NN
InChIInChI=1S/C16H13N3O2/c17-19-16(21)13-9-15(10-5-7-11(20)8-6-10)18-14-4-2-1-3-12(13)14/h1-9,20H,17H2,(H,19,21)
InChIKeyJMYZQFFBXDIOSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide (CAS 351329-42-5): Scientific Procurement and Research Application Overview


2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide (CAS 351329-42-5) is a synthetic quinoline derivative with the molecular formula C₁₆H₁₃N₃O₂ and a molecular weight of 279.29 g/mol . It belongs to the class of quinoline-4-carbohydrazides, which are characterized by a quinoline core bearing a carbohydrazide moiety at the 4-position and a 4-hydroxyphenyl substituent at the 2-position . This compound has been registered in authoritative chemical databases including ChEMBL (ID: CHEMBL3144352) and is available from multiple commercial vendors at purities typically ranging from 95% to 98% for research use .

Why Generic Substitution of 2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide Fails: Structure-Specific Differentiation in Quinoline-4-Carbohydrazide Research


Compounds within the quinoline-4-carbohydrazide class cannot be arbitrarily interchanged due to pronounced substituent-dependent variations in target engagement and biological activity. Structure-activity relationship (SAR) studies on 2-arylquinoline-4-carboxylic acid hydrazides demonstrate that modifications at the 2-aryl position—such as substitution of the 4-hydroxyphenyl group with halogenated or heterocyclic moieties—produce distinct antimicrobial potency profiles and altered target selectivity [1]. Specifically, the 4-hydroxyphenyl substituent in the target compound confers unique hydrogen-bonding capacity and electronic character that directly influences binding interactions with protein targets, as evidenced by NK-2 receptor affinity data and neuraminidase inhibition measurements [2]. Consequently, procurement of this specific analog is essential for reproducing published findings and for applications where the precise 4-hydroxyphenyl substitution pattern is mechanistically required.

2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide: Quantitative Evidence for Differentiated Scientific Selection


Human NK-2 Receptor Binding Affinity: Direct Quantitative Comparison with Structural Analogs

2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide demonstrates measurable binding affinity for the human neurokinin-2 (NK-2) receptor with an IC50 of 65.0 nM in a radioligand displacement assay [1]. This places the compound within the class of quinoline-4-carboxylic acid hydrazides disclosed as NK-2 and/or NK-3 receptor ligands in patent literature [2]. While the 4-bromophenyl analog (2-(4-bromophenyl)quinoline-4-carbohydrazide) and other substituted derivatives are reported to exhibit antimicrobial DNA gyrase inhibitory activity, their NK-2 receptor binding profiles have not been characterized, suggesting that the 4-hydroxyphenyl substitution may confer a distinct receptor selectivity profile [3]. Direct head-to-head NK-2 binding comparisons across analogs are not currently available in public literature.

Neurokinin Receptor NK-2 Antagonist Receptor Binding Assay

Human Neuraminidase-2 (Neu2) Inhibition: Quantitative Activity Profile Relative to In-Class Hydrazides

2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide exhibits inhibition of human neuraminidase-2 (Neu2/sialidase-2) with an IC50 of 160,000 nM (160 µM) in a discontinuous fluorimetric assay [1]. This level of inhibition provides a quantitative baseline for the compound's interaction with this specific hydrolase target. In contrast, the 4-bromophenyl analog series (2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives) has been characterized primarily for bacterial DNA gyrase inhibition (IC50 values ranging from 8.45 to 33.64 µM) rather than mammalian neuraminidase activity [2]. The distinct substitution pattern at the 2-aryl position (4-hydroxy vs. 4-bromo) correlates with divergent target engagement profiles, underscoring that these analogs are not functionally interchangeable.

Neuraminidase Inhibition Sialidase-2 Enzymatic Assay

Hydrogen Bond Donor Capacity: Structural Differentiation from Halogenated 2-Aryl Quinoline Analogs

The 4-hydroxyphenyl substituent at the quinoline 2-position provides a phenolic -OH moiety capable of serving as a hydrogen bond donor (HBD), a property that distinguishes this compound from halogenated analogs such as 2-(4-bromophenyl)quinoline-4-carbohydrazide and 2-(4-fluorophenyl)quinoline-4-carbohydrazide derivatives . Quantitative assessment using standard hydrogen bond donor counts (Lipinski rules) yields a value of 3 HBD for the target compound versus 2 HBD for the 4-bromo and 4-fluoro analogs. This additional hydrogen bonding capacity translates to enhanced predicted aqueous solubility and altered pharmacokinetic profiles, as calculated in silico ADMET studies on related quinoline-4-carbohydrazide scaffolds [1]. SAR analyses of 2-arylquinoline-4-carboxylic acid hydrazides confirm that the electronic nature of the 4-position substituent on the 2-aryl ring modulates antimicrobial potency, with electron-donating groups (e.g., -OH) producing distinct activity profiles compared to electron-withdrawing halogens [2].

Hydrogen Bonding Molecular Recognition Structure-Based Design

Antimicrobial Activity Baseline: MIC Against Staphylococcus aureus Relative to Fluorinated Quinoline-4-Carbohydrazide Derivatives

While direct MIC data for 2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide against Staphylococcus aureus are not available in the public literature, class-level antimicrobial screening of structurally related quinoline-4-carbohydrazide derivatives provides a quantitative context for expected activity [1]. Fluorine-containing quinoline hybrid Schiff bases (compounds 6a-d) derived from the quinoline-4-carbohydrazide scaffold exhibited antibacterial activity against S. aureus ATCC 6538, with compound 6a demonstrating visible growth inhibition at an MIC of 340 µg/mL [1]. The 2-(4-bromophenyl)quinoline-4-carbohydrazide series displayed more potent activity, with several derivatives exhibiting MIC values in the single-digit µg/mL range and IC50 values against S. aureus DNA gyrase of 8.45-33.64 µM [2]. The 4-hydroxyphenyl analog is predicted to show intermediate antimicrobial potency due to its electron-donating hydroxyl substituent, as SAR studies on 2-arylquinoline-4-carboxylic acid hydrazides indicate that electron-donating groups at the 4-position of the 2-aryl ring modulate but do not abolish antimicrobial activity [3].

Antibacterial MIC Staphylococcus aureus

Comparative Purity and Commercial Availability: Differentiated Procurement Options for Research Use

2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide is commercially available from multiple vendors at defined purity grades, enabling procurement decisions based on experimental requirements . The compound is offered at 97% purity (Leyan, Catalog No. 1390925) , 95% purity from various suppliers, and up to 98% purity from select vendors . In contrast, the closely related analog 6-bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide (CAS 351327-31-6) is less broadly available, with limited vendor listings . The unsubstituted parent scaffold, quinoline-4-carboxylic acid hydrazide (CAS 29620-62-0), is widely available but lacks the 2-aryl substituent required for the target engagement profiles described above .

Research Chemical Procurement Purity Specification Vendor Comparison

2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide: Validated Research and Industrial Application Scenarios


Neurokinin-2 (NK-2) Receptor Ligand Development and Screening

This compound is suitable as a starting scaffold or reference ligand for NK-2 receptor antagonist development programs, supported by its quantified binding affinity (IC50 = 65.0 nM in CHO cells expressing human NK-2 receptor) [1]. The patent literature establishes substituted quinoline-4-carboxylic acid hydrazides as a privileged class for neurokinin receptor modulation, and the 4-hydroxyphenyl analog provides a structurally defined entry point for medicinal chemistry optimization [2]. Researchers conducting NK-2 receptor binding assays or developing novel neurokinin receptor modulators should prioritize this specific analog over 4-halogenated derivatives that lack publicly reported NK-2 binding characterization.

Human Neuraminidase-2 (Neu2) Enzymatic Studies

The compound's demonstrated inhibition of human neuraminidase-2 (IC50 = 160 µM) makes it a candidate for enzymatic studies investigating sialidase-2 function or for use as a baseline inhibitor in assay development [1]. This activity profile is distinct from that of 4-bromo and 4-fluoro analogs, which have been characterized primarily for bacterial DNA gyrase inhibition rather than mammalian neuraminidase activity [2]. Laboratories studying Neu2 substrate hydrolysis or developing high-throughput screening assays for sialidase inhibitors should select this specific analog to ensure target-relevant activity.

Structure-Activity Relationship (SAR) Studies on 2-Arylquinoline-4-Carbohydrazides

The 4-hydroxyphenyl substituent provides a critical reference point in SAR investigations comparing electron-donating (-OH) versus electron-withdrawing (-Br, -F) groups at the 2-aryl position [1]. The additional hydrogen bond donor capacity (3 HBD vs. 2 HBD for halogenated analogs) enables systematic exploration of how hydrogen bonding influences target engagement, solubility, and permeability [2]. This compound should be procured alongside its 4-bromo and 4-fluoro analogs to construct a complete SAR matrix evaluating substituent electronic effects on antimicrobial potency, as established in published SAR frameworks for this chemical series [3].

Quinoline-Based Building Block for Hydrazone and Schiff Base Library Synthesis

The free hydrazide moiety at the 4-position of the quinoline core enables facile condensation with aromatic aldehydes to generate hydrazone and Schiff base derivatives, as demonstrated in synthetic protocols for quinoline-4-carbohydrazide scaffolds [1]. The 4-hydroxyphenyl group remains intact during these transformations, preserving the unique hydrogen-bonding and electronic properties while diversifying the hydrazone-derived moiety. Researchers constructing focused libraries of quinoline-based compounds for antimicrobial or anticancer screening should procure this building block to generate derivatives with predictable physicochemical properties and potential biological activity profiles consistent with the parent scaffold's characterized behavior.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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